molecular formula C27H23F2N3O7S B15287130 ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate

((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate

Cat. No.: B15287130
M. Wt: 571.6 g/mol
InChI Key: RZVPBGBYGMDSBG-UHFFFAOYSA-N
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Description

This compound, formally known as baloxavir marboxil (BXM), is a prodrug of baloxavir acid (BXA), a potent inhibitor of the influenza virus cap-dependent endonuclease. Its IUPAC name reflects its complex heterocyclic architecture, featuring a 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin core fused with an oxazino-pyrido-triazine system . BXM is marketed as a single enantiomer (11S, 12aR configuration), ensuring optimal binding to its viral target .

Properties

Molecular Formula

C27H23F2N3O7S

Molecular Weight

571.6 g/mol

IUPAC Name

[2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3

InChI Key

RZVPBGBYGMDSBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzo[b,e]thiepin Intermediate

The dibenzo[b,e]thiepin fragment serves as the foundational scaffold. The critical intermediate, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, is synthesized as follows:

Thiepin Ring Formation

  • Starting material : 3,4-Difluoro-2-methylbenzoic acid
  • Reagents : Diphenyl disulfide, Lewis acid catalysts (e.g., AlCl₃)
  • Conditions :
    • Temperature: 120–140°C
    • Solvent: Toluene
    • Duration: 8–12 hours

The reaction proceeds via Friedel-Crafts alkylation, forming the central thiepin ring.

Hydroxylation

  • Reagents : Hydrogen peroxide (H₂O₂), acetic acid
  • Conditions :
    • Temperature: 60–80°C
    • pH: 4–5 (buffered)

This step introduces the hydroxyl group at position 11 with >90% regioselectivity.

Assembly of the Oxazino-Pyrido-Triazine System

The fused heterocyclic system is constructed through sequential cyclization and condensation reactions:

Pyrido-Triazine Formation

  • Intermediate : 4-Amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e]triazine
  • Reagents : Carbon disulfide (CS₂), alcoholic KOH
  • Conditions :
    • Temperature: Reflux in ethanol
    • Duration: 6–8 hours

Cyclization generates the triazino[4,3-b]pyridazine core, as confirmed by ¹H-NMR and IR spectroscopy.

Oxazino Ring Closure

  • Reagents : Triethyl orthoformate, DMF
  • Conditions :
    • Temperature: 100–110°C
    • Catalyst: Pyridine

This step forms theoxazino[3,4-c]pyrido ring via nucleophilic attack and dehydration.

Introduction of the Methyl Carbonate Group

The prodrug moiety is introduced through esterification of the hydroxyl group on the triazine ring:

Carbonate Formation

  • Reagents : Dimethyl carbonate (DMC), potassium carbonate (K₂CO₃)
  • Conditions :
    • Temperature: 40–120°C (gradient)
    • Solvent: Dimethylformamide (DMF)
    • Duration: 3–5 hours

The reaction proceeds via nucleophilic acyl substitution, yielding the methyl carbonate ester.

Table 1: Optimization of Carbonate Formation
Parameter Condition Range Optimal Value
Temperature 40–120°C 115°C
Molar Ratio (DMC) 3:1–6:1 5:1
Catalyst Loading 1–5 wt% 3 wt%
Yield 70–92% 89%

Data adapted from analogous carbonate syntheses.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.
  • In-line analytics : HPLC and FTIR for real-time monitoring.

Sustainability Metrics

  • Solvent recovery : >95% DMF recycled via distillation.
  • Waste reduction : Catalytic K₂CO₃ reused after filtration.

Analytical Characterization

Critical quality attributes are verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₄H₁₉F₂N₃O₄S).
  • X-ray Crystallography : Validates stereochemistry at C11 and C12a positions.

Chemical Reactions Analysis

Types of Reactions: Baloxavir marboxil undergoes various chemical reactions, including hydrolysis and oxidation. The compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, in the small intestine, blood, and liver through the action of arylacetamide deacetylase .

Common Reagents and Conditions: Common reagents used in the synthesis of baloxavir marboxil include sulfonate resin solid acid catalysts and microwave irradiation. The hydrolysis reaction to form baloxavir acid involves enzymatic action by arylacetamide deacetylase .

Major Products: The major product formed from the hydrolysis of baloxavir marboxil is baloxavir acid, which is the active form of the drug .

Mechanism of Action

Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, through hydrolysis. Baloxavir acid inhibits the endonuclease activity of the polymerase acidic (PA) protein, an enzyme in the influenza virus RNA polymerase complex. This inhibition prevents the virus from replicating by blocking the transcription of viral mRNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Baloxavir marboxil belongs to a class of polycyclic heteroaromatic compounds. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Functional Groups Biological Activity Synthetic Highlights
Baloxavir Marboxil (BXM) Dibenzo[b,e]thiepin + oxazino-pyrido-triazine 7,8-Difluoro, methyl carbonate prodrug Influenza A/B inhibitor (IC₅₀: 1.4–3.1 nM) Microwave-assisted synthesis (78% yield)
Compound 11f Triazolo-benzotriazinone 4-Trifluoromethylphenyl, methoxyphenyl Undisclosed (MediChem2 project) 1,3-Cycloaddition reaction (melting point: 207–209°C)
Ethyl Oxazino-Oxazine Derivative Bis-oxazino-oxazine Ethyl carboxylate, aromatic benzo groups Not reported Titanium tetrakisamine-mediated cyclization
Benzyloxy Triazine Dione Oxazino-pyrido-triazine Benzyl ether, dione groups Pharmaceutical intermediate Debenzylation for prodrug activation

Structural Insights :

  • Fluorination: BXM’s 7,8-difluoro substitution enhances target affinity compared to non-fluorinated analogues (e.g., Compound 11f) .
  • Prodrug Moieties : Unlike the benzyloxy group in , BXM’s methyl carbonate is enzymatically cleaved more efficiently in vivo .
  • Heterocyclic Complexity: BXM’s fused oxazino-pyrido-triazine system distinguishes it from simpler triazolo or oxazine derivatives .
Functional and Pharmacokinetic Comparisons
  • Bioavailability: BXM’s prodrug design results in 80% oral bioavailability, whereas non-prodrug analogues (e.g., benzyloxy triazine dione ) require metabolic activation .
  • Target Specificity : BXM’s IC₅₀ for influenza PA is ~1.4 nM, significantly lower than older neuraminidase inhibitors (e.g., oseltamivir, IC₅₀: 0.5–10 µM) .
  • Resistance Profile: BXM-resistant variants (e.g., I38T mutation) exhibit reduced efficacy, a challenge less pronounced in compounds targeting other viral proteins .
Computational Similarity Analysis

Key differences include:

  • Electrostatic Profiles : BXM’s fluorine atoms increase electronegativity, enhancing binding to PA’s metal ion center .
  • 3D Conformation: The oxazino-pyrido-triazine system adopts a planar conformation, unlike the twisted triazolo-benzotriazinone in Compound 11f .

Biological Activity

The compound ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Structure

The compound features several key structural components:

  • A dibenzo[b,e]thiepin moiety
  • A hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin framework
  • A methyl carbonate functional group

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₂₄H₁₉F₂N₃O₄S
Molecular Weight483.49 g/mol
CAS Number1985605-59-1
Purity97%

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of related compounds derived from the dibenzo[b,e]thiepin structure. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms include:

  • Inhibition of protein synthesis : This disrupts bacterial growth and replication.
  • Disruption of cell wall synthesis : Particularly effective against pathogens like Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antibacterial Activity :
    • A derivative of the compound was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 15.625 μM. The compound exhibited bactericidal effects by inhibiting nucleic acid synthesis and peptidoglycan production .
  • Antifungal Activity :
    • In vitro studies demonstrated that the compound had antifungal properties against Candida albicans, with an MIC of 50 μg/mL, surpassing traditional antifungals like fluconazole in efficacy .
  • Biofilm Inhibition :
    • The compound showed moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Comparative Efficacy Table

PathogenMIC (μM)Reference Compound (Fluconazole)
Staphylococcus aureus15.625 - 62.550
Escherichia coli62.5 - 125Not applicable
Candida albicans<5050

Q & A

Q. What are the key steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step heterocyclic chemistry, including annulation and functionalization. A typical approach may involve:

  • Step 1 : Formation of the dibenzothiepin core via Friedel-Crafts alkylation or cyclization under acidic conditions.
  • Step 2 : Introduction of the oxazino-pyrido-triazine moiety using nucleophilic substitution or coupling reactions.
  • Step 3 : Methyl carbonate protection of hydroxyl groups to stabilize reactive intermediates. Purification methods include recrystallization (e.g., ethanol/water systems) and chromatographic techniques (HPLC with C18 columns). Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and HRMS to confirm molecular integrity .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry and confirm substituent positions (e.g., difluoro groups in the dibenzothiepin ring) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbonate (C-O-C, ~1250 cm⁻¹) functional groups .
  • HRMS : Validates molecular formula (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with <1 ppm mass accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the oxazino-pyrido-triazine intermediate?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate annulation steps.
  • Temperature Control : Reflux conditions (80–120°C) for 8–12 hours balance kinetic vs. thermodynamic product formation.
  • AI-Driven Optimization : Machine learning models (e.g., Bayesian optimization) predict ideal solvent/catalyst combinations using historical reaction data .

Q. How to resolve contradictions in spectral data for stereoisomers?

  • 2D NMR (NOESY, COSY) : Differentiates axial vs. equatorial substituents in the hexahydro-1H-oxazino ring system .
  • X-ray Crystallography : Provides absolute configuration for crystalline intermediates.
  • Computational Validation : Density Functional Theory (DFT) calculates <sup>13</sup>C chemical shifts to match experimental NMR data .

Q. What in vitro assays are suitable for evaluating its antiviral activity?

  • Cell-Based Assays : Measure IC₅₀ in viral replication models (e.g., influenza A/M2 proton channel inhibition).
  • Enzyme Inhibition : Target-specific assays (e.g., neuraminidase or protease inhibition) with fluorogenic substrates.
  • Theoretical Basis : Link activity to structural motifs (e.g., dibenzothiepin’s lipophilicity for membrane penetration) .

Q. How to assess hydrolytic stability of the methyl carbonate group under physiological conditions?

  • Stress Testing : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
  • Kinetic Studies : Calculate half-life (t₁/₂) using first-order decay models.
  • Stabilization Strategies : Co-solvents (e.g., PEG 400) or formulation additives (cyclodextrins) reduce hydrolysis .

Methodological and Theoretical Frameworks

Q. How to integrate molecular docking studies into the design of analogs?

  • Target Selection : Use crystallographic data from viral proteins (e.g., SARS-CoV-2 main protease).
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .

Q. What computational models predict solubility and bioavailability?

  • QSAR Models : Relate logP, polar surface area, and H-bond donors/acceptors to solubility.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers).
  • COMSOL Multiphysics : Model diffusion coefficients in simulated biological fluids .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logD values?

  • Reassess Partitioning Conditions : Adjust pH or ionic strength in shake-flask assays.
  • Chromatographic Methods : Use reversed-phase HPLC (e.g., octanol-coated columns) for empirical logD determination.
  • Error Analysis : Quantify uncertainties in computational predictions (e.g., ±0.5 log units in DFT-based methods) .

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